Dodeca-2,3-dien-1-ol

Description

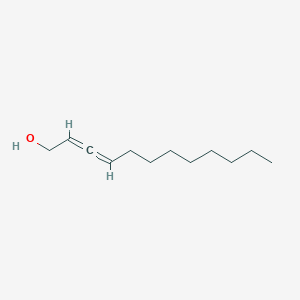

Structure

3D Structure

Properties

CAS No. |

77131-28-3 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9,11,13H,2-8,12H2,1H3 |

InChI Key |

AJIQMZRMOXSSJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=C=CCO |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Dodeca 2,3 Dien 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the immediate electronic environment of protons and their connectivity through spin-spin coupling. For an allenic alcohol like dodeca-2,3-dien-1-ol, the ¹H NMR spectrum exhibits characteristic signals. The protons on the carbon bearing the hydroxyl group (C1) are deshielded by the adjacent oxygen atom and typically appear in the range of 3.4 to 4.5 δ. pressbooks.pub The allenic protons at C2 and C3, and the protons on the adjacent C4, present a complex and informative region of the spectrum. The terminal methyl group and the methylene (B1212753) groups of the alkyl chain show signals at higher fields (lower δ values), consistent with their saturated aliphatic nature.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (-CH₂OH) | ~4.15 | d | ~5.5 |

| H-2 (=CH-) | ~5.50 | m | - |

| H-3 (=CH-) | ~5.10 | m | - |

| H-4 (-CH₂-) | ~2.05 | m | - |

| -(CH₂)n- | ~1.2-1.4 | m | - |

| -CH₃ | ~0.88 | t | ~7.0 |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific stereochemistry of the molecule.

¹³C NMR Spectral Analysis for Carbon Skeletal Determination and Functional Group Correlation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon backbone of a molecule. In this compound, the most distinctive feature is the signal for the central carbon of the allene (B1206475) group (C3), which resonates at a significantly downfield chemical shift, often around 200 ppm. organicchemistrydata.org The other two sp² hybridized carbons of the allene (C2 and C4) appear in the vinylic region, typically between 85 and 95 ppm. The carbon attached to the hydroxyl group (C1) is found in the range of 50 to 80 δ. pressbooks.pub The remaining aliphatic carbons of the dodecyl chain appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (-CH₂OH) | ~60 |

| C2 (=C) | ~87 |

| C3 (=C=) | ~200 |

| C4 (=C) | ~93 |

| C5-C11 (-(CH₂)₇-) | ~22-32 |

| C12 (-CH₃) | ~14 |

Note: These are approximate values and can be influenced by the specific isomer and analytical conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY spectra would show correlations between the protons on C1 and C2, between the allenic protons on C2 and C3, and between the proton on C3 and the methylene protons on C4, thus confirming the sequence of these groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. columbia.edu This experiment is crucial for assigning the proton signal to its corresponding carbon atom in the skeleton. For instance, it would link the proton signal at ~4.15 ppm to the carbon signal at ~60 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two to three bonds (and sometimes four). columbia.edu This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. In the case of this compound, HMBC can show correlations from the protons on C1 to C2 and C3, and from the protons on C4 to C2 and C3, unequivocally establishing the structure of the allenic alcohol moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for stereochemical assignments. libretexts.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsr.com It is widely used for the identification and purity assessment of volatile compounds like this compound. The compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting mass spectrum is recorded. The mass spectrum of an alcohol often shows a peak corresponding to the loss of a water molecule (M-18). Alpha-cleavage is another common fragmentation pathway for alcohols. pressbooks.pub The fragmentation pattern serves as a molecular fingerprint that can be compared with databases like the NIST library for identification. frontiersin.org

Table 3: Common Mass Fragments in the EI-MS of an Allenic C12 Alcohol

| m/z (mass-to-charge ratio) | Interpretation |

| 182 | Molecular Ion (M⁺) |

| 164 | [M-H₂O]⁺ |

| Various | Cleavage of the alkyl chain |

Note: The relative intensities of these fragments are key to the identification process.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This high precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₂₂O, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting ions and analyzing the resulting pieces. nih.gov In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to collision-induced dissociation (CID) or other activation methods, and the resulting product ions are then analyzed by a second mass analyzer. nih.govnih.gov This process provides detailed information about the molecule's connectivity and helps to elucidate its structure by mapping out its fragmentation pathways. nih.gov The ability to perform multi-stage MS (MSⁿ) experiments can provide even deeper structural insights. nih.gov

For this compound, the molecular ion (M⁺˙) would first be generated, typically through electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) to form a protonated molecule [M+H]⁺. In MS/MS analysis, this precursor ion would be selected and fragmented. The fragmentation of aliphatic alcohols in a mass spectrometer characteristically proceeds through two primary pathways: alpha-cleavage and dehydration (loss of a water molecule). libretexts.orglibretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this compound, this would involve cleavage of the C1-C2 bond. The initial ionization is presumed to occur on the oxygen atom, forming a radical cation. The subsequent cleavage is driven by the formation of a stable, resonance-stabilized oxonium ion.

Dehydration: This pathway involves the elimination of a molecule of water (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion. libretexts.org

Allene Group Fragmentation: The allenic moiety itself and the long alkyl chain can undergo characteristic cleavages, leading to a series of hydrocarbon fragments, typically differing by 14 amu (CH₂). A fragmentation pattern for a similar compound, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, showed key fragment ions at m/z 41, 55, 67, 79, 91, 105, and 119, which correspond to various hydrocarbon cations resulting from cleavages along the carbon chain. scielo.sa.cr It is plausible that this compound would exhibit a similar fragmentation pattern for its hydrocarbon tail.

The proposed major fragmentation pathways are summarized in the table below.

Table 1: Proposed MS/MS Fragmentation Data for this compound (Molecular Weight: 182.30 g/mol )

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Product Ion | Neutral Loss |

|---|---|---|---|---|

| 182 (M⁺˙) | α-Cleavage | 31 | [CH₂=OH]⁺ | C₁₁H₁₉• |

| 182 (M⁺˙) | Dehydration | 164 | [C₁₂H₂₀]⁺˙ | H₂O |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. specac.com It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique "fingerprint" of the functional groups present. specac.comgsconlinepress.com

For this compound, the key functional groups are the hydroxyl (-OH) group of the primary alcohol and the cumulative double bonds of the allene group (C=C=C).

O-H Stretch: Alcohols exhibit a very characteristic strong and broad absorption band in the region of 3200-3600 cm⁻¹. openstax.orgpressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. libretexts.orgspecac.com Unassociated or "free" hydroxyl groups, often observed in dilute solutions, show a sharper peak around 3600 cm⁻¹. openstax.org

C-O Stretch: A strong C-O stretching vibration for a primary alcohol is typically observed in the 1000-1075 cm⁻¹ range. libretexts.orgspecac.com

Allene C=C=C Stretch: Allenes display a characteristic, often strong, absorption band for the asymmetric stretching of the C=C=C system. This peak typically appears in the range of 1900-2000 cm⁻¹. researchgate.net

C-H Stretches: The spectrum will also contain C-H stretching vibrations. The sp³ C-H bonds of the alkyl chain absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while the sp² C-H bond at the allene terminus (C2) would absorb just above 3000 cm⁻¹. pressbooks.publibretexts.org

The presence and specific positions of these bands in an IR spectrum would serve to confirm the structure of this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad | Broadness due to hydrogen bonding. libretexts.orgopenstax.org |

| Allene | C=C=C stretch | 1900 - 2000 | Medium to Strong | Characteristic for the allenic system. researchgate.net |

| Alcohol | C-O stretch | 1000 - 1075 | Strong | Typical for primary alcohols. libretexts.orgspecac.com |

| Alkane/Allene | sp³ C-H stretch | 2850 - 2960 | Strong | From the C8H17 alkyl chain. libretexts.org |

Advanced Chromatographic Methods for Purification and Analytical Resolution

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds from complex mixtures. ijpsjournal.com For a molecule like this compound, which may be synthesized along with isomers and other byproducts, advanced chromatographic methods are essential for obtaining a pure sample and for resolving different stereoisomers.

Column Chromatography: This is a fundamental purification technique based on the differential adsorption of compounds to a solid stationary phase (like silica (B1680970) gel) while a liquid mobile phase flows through it. tandfonline.com For this compound, a nonpolar solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether or hexane, would likely be used to elute the compound from a silica gel column, effectively separating it from more polar or less polar impurities.

Gas Chromatography (GC): GC is a powerful analytical technique for separating and analyzing volatile compounds. ijpsjournal.com this compound is sufficiently volatile to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. scielo.sa.crpsu.edu The use of a chiral stationary phase in a GC column would allow for the separation and quantification of the enantiomers of this compound, as allenes with non-identical substituents on each end are chiral.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for both analytical and preparative-scale purification. ijpsjournal.com Normal-phase HPLC could be used for purification, while chiral HPLC, employing a chiral stationary phase (CSP), would be the method of choice for resolving the enantiomers. scirp.org

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is recognized as an excellent method for separating isomers, including the challenging resolution of enantiomers when using a chiral stationary phase. scirp.org It often provides faster separations and uses less organic solvent compared to HPLC.

Table 3: Summary of Advanced Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Gradient of nonpolar solvents (e.g., Ethyl Acetate/Hexane) | Bulk purification from reaction mixture. |

| Gas Chromatography (GC) | Various (e.g., Polysiloxane-based, Chiral) | Inert gas (e.g., He, N₂) | Analytical separation, purity assessment, enantiomeric resolution (with chiral column). google.com |

| High-Performance Liquid Chromatography (HPLC) | Silica, Bonded phases (e.g., C18), Chiral Stationary Phases (CSPs) | Organic solvents (e.g., Hexane, Isopropanol) | Analytical and preparative separation, high-resolution enantiomeric separation. ijpsjournal.comscirp.org |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |

| Ethyl acetate |

| Hexane |

| Isopropanol |

| Methanol |

| Carbon dioxide |

| Helium |

| Nitrogen |

Computational Chemistry and Theoretical Investigations of Dodeca 2,3 Dien 1 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of Dodeca-2,3-dien-1-ol. scispace.com DFT is a robust method for studying electronic structure, which governs a molecule's properties and behavior. weizmann.ac.ilhi.isunige.ch It is based on the principle that the energy of a molecule can be determined from its electron density. scispace.comehu.eus

For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting the electron-rich and electron-poor regions. This is often visualized using a Molecular Electrostatic Potential (MESP) map, which would reveal the nucleophilic character of the hydroxyl group's oxygen atom and the electrophilic or nucleophilic potential of the allenic carbons.

DFT is also employed to predict various quantum chemical parameters that describe reactivity. materialsciencejournal.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. materialsciencejournal.org

Furthermore, DFT is a reliable tool for predicting spectroscopic properties, which can aid in the identification and characterization of the compound. materialsciencejournal.orgmdpi.com By simulating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. mdpi.com Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to compare with experimental data. frontiersin.org These computational approaches have been successfully used to predict the properties of various organic molecules. materialsciencejournal.orgmdpi.com

Table 1: Example of Theoretically Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Data Type | Predicted Feature | Typical Calculated Value Range |

| IR Spectroscopy | O-H stretch | 3200–3600 cm⁻¹ |

| C=C=C stretch (allene) | 1950–1980 cm⁻¹ | |

| C-O stretch | 1000–1200 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Central allenic carbon (C3) | δ 200–215 ppm |

| Terminal allenic carbons (C2, C4) | δ 75–100 ppm | |

| Hydroxymethyl carbon (C1) | δ 60–70 ppm | |

| ¹H NMR Spectroscopy | Hydroxyl proton (-OH) | δ 1.5–4.0 ppm |

| Methylene (B1212753) protons (-CH₂O-) | δ 4.0–4.3 ppm | |

| Allenic protons | δ 4.5–5.5 ppm |

Note: The values in this table are illustrative examples of what DFT calculations would predict and are based on typical ranges for similar functional groups.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum methods are excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the preferred methods for exploring the conformational landscape of flexible molecules like this compound. wikipedia.org Molecular mechanics uses classical physics to model molecules, representing atoms as spheres and bonds as springs, which makes it computationally less expensive than quantum methods. wikipedia.org

The long alkyl chain of this compound allows for numerous possible three-dimensional arrangements, or conformers, due to rotation around its single bonds. A conformational search using MM methods can identify various low-energy (stable) conformers. mun.ca This process involves systematically or randomly changing bond torsions to find energy minima on the potential energy surface.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. nih.govmdpi.com An MD simulation would show how this compound behaves at a certain temperature, revealing its dynamic flexibility and the transitions between different conformations. mdpi.com By analyzing the simulation trajectory, one can identify the most populated conformational states, providing a detailed picture of the molecule's structural preferences. nih.gov

Table 2: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C1-C2-C4-C5) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| 1 (Global Minimum) | ~180° (anti) | 0.00 | High |

| 2 | ~60° (gauche) | 0.85 | Moderate |

| 3 | ~120° | 2.10 | Low |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis. Actual values would require specific MM or MD simulations.

Stereochemical Prediction and Mechanistic Analysis via Computational Methods

Computational methods are invaluable for predicting and understanding stereochemistry. numberanalytics.comnumberanalytics.com The allene (B1206475) group in this compound is a source of axial chirality, meaning the molecule can exist as enantiomers ((R) and (S) forms). Computational chemistry can be used to analyze reactions that create or involve this stereocenter.

For instance, in a stereoselective synthesis, chemists aim to produce one enantiomer over the other. DFT calculations can be used to model the transition states of the reaction pathways leading to the (R) and (S) products. numberanalytics.com The enantiomer formed via the lower-energy transition state is predicted to be the major product. This approach allows researchers to understand the origins of stereoselectivity, which often arise from subtle steric and electronic effects in the transition state. numberanalytics.comcam.ac.uk

Furthermore, computational methods can help assign the absolute configuration of a chiral molecule by comparing calculated and experimental data, such as NMR spectra or optical rotation values. frontiersin.org This is particularly useful when experimental determination is challenging.

Modeling of Reaction Mechanisms and Transition States for Dodecadienol Transformations

Understanding the precise mechanism of a chemical reaction is crucial for optimizing conditions and predicting outcomes. Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For this compound, this could involve modeling its synthesis, such as the base-catalyzed isomerization of a corresponding alkyne (an alkyne zipper reaction) or the reduction of an alkynol. mdpi.comacs.org DFT calculations can map out the entire potential energy surface of the reaction. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a key parameter that determines the reaction rate.

Computational studies can also compare different possible mechanisms, such as concerted versus stepwise pathways. researchgate.net For example, in a potential cyclization reaction involving the diene system, calculations could determine whether the new bonds form simultaneously or in a sequence involving a diradical or zwitterionic intermediate.

Analysis of Intramolecular and Intermolecular Interactions and Energetics

The hydroxyl group in this compound allows it to participate in hydrogen bonding, a key non-covalent interaction that influences its physical properties and reactivity. Computational methods can be used to analyze both intramolecular (within one molecule) and intermolecular (between molecules) interactions. frontiersin.org

An intramolecular hydrogen bond could potentially form between the hydroxyl proton and the π-electrons of the allene system. Quantum chemical calculations can determine the geometry and strength of such an interaction. researchgate.net

Intermolecular interactions are critical for understanding the behavior of the compound in condensed phases. MD simulations can model how multiple this compound molecules interact with each other, forming dimers or larger aggregates through hydrogen bonding. researchgate.net The strength of these interactions can be quantified by calculating the binding energy. nih.gov Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature of these non-covalent bonds.

Structure Activity Relationship Sar Studies and Biosynthetic Pathways of Dodecadienols in Biological Systems

Influence of Alkene Geometry and Position on Receptor Binding and Chemical Signaling

The stereochemistry of double bonds within dodecadienol molecules is a determining factor in their efficacy as semiochemicals, particularly as insect sex pheromones. The precise arrangement of substituents around the carbon-carbon double bonds (alkene geometry) dictates how the molecule fits into a specific receptor protein, akin to a key fitting into a lock. This specificity is crucial for species recognition and reproductive isolation. cambridge.orgnumberanalytics.com

The specific geometry of the double bonds in dodecadienols and their derivatives is paramount to their biological function, often defining whether a compound acts as an attractant, a synergist, or an inhibitor.

For the codling moth, Cydia pomonella, the primary sex pheromone is the alcohol (E,E)-8,10-dodecadien-1-ol, also known as codlemone. cambridge.org Field and wind tunnel studies have demonstrated that the presence of other geometric isomers significantly impacts male attraction. The addition of the (E,Z) isomer to codlemone reduces male landings on the pheromone source, while the (Z,Z) isomer also shows an antagonistic effect. researchgate.net Conversely, the (Z,E) isomer has been observed to have a slight, though not statistically significant, positive effect on male moth response in wind tunnel experiments, an effect that was not replicated in field captures. researchgate.net

This high degree of specificity is not unique to the codling moth. In the pea moth, Cydia nigricana, attraction to the female sex pheromone, (E,E)-8,10-dodecadien-1-yl acetate (B1210297), is significantly inhibited by the presence of its (E,Z), (Z,E), and (Z,Z) isomers. researchgate.net However, in other species, a blend of isomers is required for optimal attraction. The pheromone for Cydia splendana is a specific blend of (E,Z)- and (E,E)-8,10-dodecadienyl acetate, where the (E,E) isomer acts as a synergist to the main (E,Z) component. frontiersin.org

Research suggests a general trend where species using dodecadienol alcohols as pheromones are more often attracted to a single isomer, whereas species using the corresponding acetates frequently rely on specific blends of isomers to ensure signal specificity. cambridge.org This demonstrates that both the geometry of the double bonds and the nature of the terminal functional group are critical for receptor binding and eliciting a specific behavioral response.

Table 1: Comparative Activity of Dodecadienol Isomers in Select Moth Species

| Species | Primary Attractant | Isomer | Observed Effect | Reference |

| Cydia pomonella (Codling Moth) | (E,E)-8,10-dodecadien-1-ol | (E,Z) | Antagonist/Inhibitor | researchgate.net |

| (Z,Z) | Antagonist/Inhibitor | cambridge.orgresearchgate.net | ||

| (Z,E) | No significant effect / slight synergist | cambridge.orgresearchgate.net | ||

| Cydia nigricana (Pea Moth) | (E,E)-8,10-dodecadien-1-yl acetate | (E,Z) | Inhibitor | researchgate.net |

| (Z,E) | Inhibitor | researchgate.net | ||

| (Z,Z) | Inhibitor | researchgate.net | ||

| Cydia splendana | (E,Z)-8,10-dodecadien-1-yl acetate | (E,E) | Synergist | frontiersin.org |

Dienes, molecules containing two double bonds, are categorized based on the arrangement of these bonds. Conjugated dienes have their double bonds separated by a single bond, while non-conjugated dienes have them separated by at least one sp³-hybridized carbon atom. libretexts.orglibretexts.org The compound Dodeca-2,3-dien-1-ol is an allene (B1206475), a special class of non-conjugated diene where the double bonds are cumulative (adjacent to one another). libretexts.org

Conjugated systems generally exhibit greater stability compared to non-conjugated systems due to the delocalization of π-electrons across the single bond separating the double bonds. This increased stability can be a factor in the environmental persistence of a pheromone signal. For instance, studies on synthetic pheromone lures have shown that isomerization of the active compound can occur over time, leading to a decrease in attractiveness. researchgate.net

The nature of the carbon chain also influences bioactivity. As lipid-like molecules, dodecadienols must interact with or pass through cellular membranes to reach their target receptors. The conjugation of molecules with lipid tails is a strategy observed in nature to facilitate these interactions and modulate bioactivity. nsf.gov While the conjugated system of compounds like codlemone is well-studied, the unique reactivity and structural properties of the allenic system in this compound suggest it would have distinct interactions with receptor sites, though specific comparative studies on its bioactivity versus conjugated isomers are not extensively documented.

Comparative Analysis of (Z,Z), (E,E), and Mixed Isomer Activities

Chemical Ecology Perspectives: Molecular Basis of Dodecadienols as Semiochemicals

Semiochemicals are chemicals used for communication, and dodecadienols are a prime example, functioning as intraspecific pheromones that mediate interactions between individuals of the same species, most notably for reproduction. wur.nleg.netnih.gov The study of these interactions in an ecological context is known as chemical ecology. wur.nlnumberanalytics.com

The molecular basis of pheromone detection lies in the insect's sophisticated chemosensory system. nih.gov The process begins when pheromone molecules enter pores on specialized olfactory sensilla, primarily located on the antennae. core.ac.uk Inside the sensilla, the molecules are thought to be bound and transported by Odorant Binding Proteins (OBPs) through the sensillar lymph to the surface of an Olfactory Receptor Neuron (ORN). frontiersin.org

The signal is ultimately perceived when the pheromone molecule binds to a specific Olfactory Receptor (OR), which is a protein embedded in the membrane of the ORN. core.ac.ukfrontiersin.org This binding event triggers the opening of an ion channel, leading to a nerve impulse that is sent to the brain for processing, ultimately resulting in a behavioral response, such as flight towards the pheromone source. frontiersin.org The high specificity of the ORs for particular isomers and functional groups is the molecular foundation for the structure-activity relationships observed in behavioral assays. cambridge.orgnumberanalytics.com

The chemical communication channel is further refined by the context of the signal. Plant volatiles can act as kairomones (chemicals that benefit the receiver but not the emitter), synergizing with the insect's sex pheromone. For example, male codling moth attraction to codlemone is significantly enhanced by the presence of pear ester, a volatile emitted by the moth's host plant. core.ac.ukusp.br This integration of signals from mates and food sources allows the insect to make more efficient and ecologically relevant decisions.

Chemical Derivatization and Advanced Analytical Strategies for Dodecadienol Profiling

Functional Group Selective Derivatization for Enhanced Analytical Detection and Separationlibretexts.org

Derivatization reactions for Dodeca-2,3-dien-1-ol are designed to target its two primary functional groups: the hydroxyl (-OH) group and the allenic (C=C=C) system. By selectively modifying these groups, analysts can significantly improve chromatographic separation and detection sensitivity. nih.govresearchgate.net

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the hydroxyl group in this compound makes it relatively polar and non-volatile, leading to poor peak shape and thermal instability during GC analysis. gcms.cz Silylation is a widely employed derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.czmdpi.com

This reaction, typically using a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the alcohol into its corresponding TMS ether. nih.gov The resulting derivative is significantly less polar, more thermally stable, and more volatile, making it ideal for GC and GC-Mass Spectrometry (GC-MS) analysis. gcms.czmdpi.com The increased volatility allows for elution at lower temperatures, reducing the risk of thermal degradation of the allenic structure. Furthermore, the TMS derivatives often produce characteristic fragmentation patterns in mass spectrometry, aiding in structural confirmation. mdpi.comsci-hub.se The electron ionization (EI) mass spectra of TMS derivatives typically show a prominent [M-15]⁺ ion, which corresponds to the loss of a methyl group from the silicon atom and is useful for determining the molecular mass. mdpi.com

Table 1: Comparison of Properties Before and After Silyl-Derivatization

| Property | This compound | Trimethylsilyl (TMS) Ether Derivative | Analytical Advantage |

| Volatility | Low | High | Suitable for Gas Chromatography (GC). springernature.com |

| Polarity | High | Low | Improved peak shape and reduced tailing in GC. gcms.cz |

| Thermal Stability | Moderate | High | Prevents degradation at high GC temperatures. mdpi.com |

| MS Fragmentation | Can be complex | Characteristic patterns (e.g., [M-15]⁺). mdpi.com | Aids in molecular weight determination and identification. |

Acetylation: This process involves the reaction of the hydroxyl group with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form an ester (dodeca-2,3-dien-1-yl acetate). Similar to silylation, acetylation reduces the polarity of the alcohol, thereby improving its chromatographic properties. nih.gov This conversion to a less polar, more volatile ester derivative enhances separation and detection in GC analysis. nih.gov The choice between acetylation and silylation often depends on the specific requirements of the analysis and the presence of other functional groups in the sample matrix.

Bromination: The allenic double bonds of this compound are susceptible to electrophilic addition reactions. Bromination, the addition of bromine (Br₂) across the double bonds, serves as a chemical probe to confirm the presence of unsaturation. msu.edu This reaction readily occurs with one of the double bonds in the allene (B1206475) system. msu.edu The significant change in molecular weight and chromatographic behavior after bromination can be used to confirm the identity of the allenic alcohol in a complex mixture. However, it's important to note that the reaction conditions must be carefully controlled, as a low concentration of bromine is often required to favor substitution at the allylic position (the carbon adjacent to a double bond) over addition to the double bond itself, especially when using reagents like N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com The reactivity of allenes towards bromine can be complex, sometimes involving the formation of a 1:1 π-complex as an initial intermediate. nih.gov

Silyl-Derivatization for Hydroxyl Group Tagging and Volatility Enhancement

Strategies for Isomer Differentiation and Quantitative Analysis in Complex Biological and Synthetic Mixtureslibretexts.org

A significant challenge in the analysis of this compound is the potential presence of various isomers, including positional isomers (e.g., Dodeca-3,4-dien-1-ol) and stereoisomers (enantiomers), which often exhibit nearly identical physical properties. nih.gov Differentiating and quantifying these isomers is critical for understanding biological functions or controlling synthetic outcomes.

Isomer Differentiation:

Chromatographic Separation: High-resolution gas chromatography, especially using chiral stationary phases, is a primary method for separating stereoisomers. gcms.cz Derivatization of the chiral alcohol to form diastereomeric esters can also enable separation on non-chiral columns. researchgate.netresearchgate.net For positional isomers, the slight differences in volatility and polarity can often be exploited by using long capillary GC columns with optimized temperature programs. caymanchem.com

Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns under mass spectrometry can differ. nih.gov Techniques like tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting product ions. nih.gov Specific derivatization strategies can be designed to yield unique fragment ions for different isomers, a technique known as "structure-selective derivatization." Photochemical reactions, for instance, can selectively derivatize carbon-carbon double bonds, and the subsequent fragmentation can reveal the original bond locations. nih.govchemrxiv.org

Quantitative Analysis: Accurate quantification in complex matrices like biological fluids is often compromised by matrix effects and variations during sample preparation. iapchem.org

Internal Standards: The use of an internal standard is crucial for reliable quantification. iapchem.org An ideal internal standard is a structurally similar compound that is not naturally present in the sample. Stable isotope-labeled (SIL) analogues of this compound (e.g., containing deuterium) are the gold standard for internal standards in mass spectrometry-based quantification. nih.govacs.org

Isotope Dilution Mass Spectrometry: This technique involves adding a known amount of a stable isotope-labeled internal standard to the sample. The analyte and the standard are derivatized and analyzed together. Since the analyte and the standard have nearly identical chemical and physical properties, any loss during sample preparation or variations in ionization efficiency will affect both equally. acs.orgacs.org The ratio of the signal from the native analyte to the labeled standard is used for precise and accurate quantification. acs.org

Table 2: Advanced Analytical Techniques for Isomer Differentiation and Quantification

| Analytical Challenge | Strategy | Key Principle |

| Stereoisomer Separation | Chiral Gas Chromatography | Utilizes a chiral stationary phase to differentially interact with enantiomers, leading to different retention times. gcms.cz |

| Positional Isomer Differentiation | Tandem Mass Spectrometry (MS/MS) with Derivatization | Derivatization alters fragmentation pathways, producing unique fragment ions that are characteristic of each isomer's structure. nih.govnih.gov |

| Accurate Quantification | Stable Isotope Dilution with GC-MS or LC-MS | A known quantity of a heavy-isotope labeled version of the analyte is added as an internal standard to correct for matrix effects and sample loss. acs.orgacs.org |

Application of Derivatization in "Omics" Research (e.g., Lipidomics) for Comprehensive Chemical Profilinglibretexts.org

Lipidomics, the large-scale study of lipids in biological systems, aims to provide a comprehensive profile of all lipids within a cell, tissue, or organism. oatext.com this compound, as a fatty alcohol, falls within the scope of lipidomics. Derivatization is a key enabling technology in lipidomics, as it addresses the immense complexity and dynamic range of lipids found in biological samples. nih.govresearchgate.net

In the context of lipidomics, derivatization serves several purposes:

Increased Sensitivity: Many lipids, including long-chain alcohols, have poor ionization efficiency in mass spectrometry. Derivatization can introduce a permanently charged or easily ionizable tag to the molecule, dramatically increasing detection sensitivity, sometimes by several orders of magnitude. acs.orgacs.org

Improved Chromatographic Separation: In large-scale profiling, thousands of lipid species must be separated. Derivatization can improve the separation of different lipid classes and resolve critical isomers in liquid chromatography (LC) or gas chromatography (GC) based methods. nih.govmdpi.com

Structural Elucidation: Derivatization strategies that target specific functional groups, like the double bonds in unsaturated lipids, are invaluable for determining the exact location of these bonds—information that is often lost in conventional MS analysis but is crucial for understanding biological function. nih.govresearchgate.net

For example, a lipidomics workflow might involve extracting all lipids from a biological sample, followed by a derivatization step to tag all hydroxyl-containing lipids (including this compound) with a charged reagent. The derivatized sample would then be analyzed by high-resolution LC-MS/MS, allowing for the sensitive detection and quantification of the target alcohol alongside hundreds of other lipid species, providing a comprehensive snapshot of the lipidome. oatext.com

Applications of Dodeca 2,3 Dien 1 Ol in Contemporary Organic Synthesis and Chemical Biology

Dodecadienols as Versatile Chirons and Key Synthetic Intermediates

Dodecadienols, including dodeca-2,3-dien-1-ol and its isomers, serve as important chirons—chiral building blocks—in the synthesis of stereochemically complex molecules. The "chiron approach" in organic synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. nih.gov Dodecadienols, which can be synthesized from natural sources or through asymmetric synthesis, provide a scaffold with multiple reactive sites that can be manipulated with high stereocontrol.

Their utility as key synthetic intermediates is demonstrated in their role in the synthesis of various natural products and biologically active compounds, such as insect pheromones. google.comacs.orgsioc-journal.cn For instance, different isomers of dodecadienol are components of the sex pheromones of various moth species. mdpi.comresearchgate.netcymitquimica.com The synthesis of these pheromones often relies on the precise stereochemical control offered by dodecadienol precursors. acs.orgnih.gov Furthermore, the diene or allene (B1206475) functionality allows for a variety of chemical transformations, making them adaptable starting points for diverse synthetic targets.

Role in the Total Synthesis of Complex Natural Products

The structural framework of dodecadienols is integral to the total synthesis of a range of complex natural products beyond insect pheromones. The presence of both alcohol and diene or allene functionalities allows for sequential and controlled chemical modifications to build intricate molecular architectures. For example, the synthesis of diumycinol, a hydrolysis product of the antibiotic diumycin, involved the assembly of three fragments, one of which was a substituted hex-2-ene-1-ol derivative, highlighting the utility of such structures in assembling complex molecules. rsc.org

The annonaceous acetogenins, a class of natural products with significant biological activity, often feature long carbon chains with tetrahydrofuran (B95107) rings and a butenolide terminus. nih.govresearchgate.net The synthesis of these complex molecules frequently involves the use of long-chain unsaturated alcohols as starting materials or key intermediates to construct the carbon backbone. nih.gov The strategic placement of double bonds in dodecadienol isomers can be exploited to introduce the necessary stereocenters and functional groups required for the synthesis of these intricate natural products.

Development of Novel Chemical Probes and Biologically Active Analogues

The development of chemical probes is crucial for studying biological processes and for drug discovery. le.ac.uk These molecules are designed to interact with specific biological targets, such as proteins, to elucidate their function or to screen for potential therapeutic agents. sigmaaldrich.comprobes-drugs.org The dodecadienol scaffold can be functionalized to create a library of analogues for screening. sigmaaldrich.com

The synthesis of biologically active analogues often involves modifying the structure of a known bioactive compound to improve its properties or to understand its mechanism of action. Dodecadienols and related unsaturated long-chain alcohols serve as valuable starting points for such endeavors. For instance, analogues of insect pheromones can be synthesized to study structure-activity relationships or to develop more effective pest control agents. nih.gov The reactivity of the double bonds and the alcohol group allows for the attachment of various functionalities, such as fluorophores or reactive groups for covalent labeling, transforming the basic dodecadienol structure into a sophisticated chemical probe. le.ac.uk

Catalytic Transformations Involving Dodecadienols (e.g., Stereo- and Chemoselective Epoxidation, Cycloaddition Reactions)

The reactivity of the allene and diene systems in dodecadienols makes them excellent substrates for a variety of catalytic transformations, enabling the synthesis of diverse and complex structures with high selectivity.

Stereo- and Chemoselective Epoxidation:

The epoxidation of the double bonds in dodecadienols can be achieved with high levels of stereoselectivity and chemoselectivity. The presence of the allylic alcohol group can direct the epoxidation reaction to one face of the double bond, a phenomenon often mediated by hydrogen bonding between the alcohol and the oxidant. wikipedia.org For example, the epoxidation of allylic alcohols with reagents like meta-chloroperoxybenzoic acid (m-CPBA) often shows facial selectivity. wikipedia.org Metal-catalyzed epoxidations, such as the Sharpless asymmetric epoxidation, can provide high enantioselectivity in the epoxidation of allylic alcohols. masterorganicchemistry.com Vanadium-based catalysts are particularly effective for the selective epoxidation of allylic alcohols, even in the presence of other, more substituted double bonds. wikipedia.orgscribd.com The stereochemistry of the epoxidation of cyclic allylic alcohols can be influenced by the steric environment around the double bond. rsc.org

| Catalyst/Reagent | Selectivity | Product Type |

| m-CPBA | Facial Selectivity (directed by H-bonding) | Epoxy alcohol |

| Sharpless Asymmetric Epoxidation (Titanium catalyst) | High Enantioselectivity | Chiral epoxy alcohol |

| Vanadium Catalysts | High Chemoselectivity for allylic alcohols | Epoxy alcohol |

Cycloaddition Reactions:

Allenes and dienes are highly versatile partners in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. magtech.com.cn this compound and its isomers can participate in various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and other higher-order cycloadditions. magtech.com.cnbyu.eduthieme-connect.comcsic.es These reactions can be promoted thermally, photochemically, or by using metal catalysts. byu.educsic.es For instance, intramolecular [2+2+1] cycloadditions of allenes with an alkyne and carbon monoxide can yield cyclopentenones stereoselectively. acs.org The unique reactivity of the allenic system allows for the construction of complex polycyclic frameworks that would be challenging to access through other synthetic routes. magtech.com.cn

| Reaction Type | Reactants | Product |

| [4+2] Cycloaddition (Diels-Alder) | Diene + Dienophile | Cyclohexene derivative |

| [2+2] Photochemical Cycloaddition | Allene + Alkene | Cyclobutane derivative |

| [2+2+1] Cycloaddition | Allene + Alkyne + CO | Cyclopentenone derivative |

The catalytic transformations of dodecadienols are not limited to epoxidation and cycloaddition. Other reactions, such as palladium-catalyzed oxidative carbocyclizations, can also be employed to synthesize complex cyclic and bicyclic molecules with excellent diastereoselectivity. The hydroxyl group can act as a directing group in these transformations, influencing the regiochemical and stereochemical outcome of the reaction.

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of Dodeca-2,3-dien-1-ol?

To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to validate functional groups. Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities in peak assignments. Ensure calibration with certified reference standards to minimize instrumental drift .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use chemical-resistant gloves (EN 374 standard), fume hoods for ventilation, and safety goggles to prevent ocular exposure. Store the compound away from strong oxidizers/acids (Section 10.5 of safety data sheets). In case of skin contact, wash thoroughly with water and apply barrier creams for skin protection .

Q. How can researchers optimize synthesis yields of this compound?

Employ kinetic monitoring (e.g., in situ FTIR or HPLC) to track reaction progress. Adjust catalyst loading, temperature, and solvent polarity systematically. For allylic alcohol systems like this compound, consider stereoselective reduction methods (e.g., Sharpless asymmetric dihydroxylation) and protect labile functional groups during synthesis .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Conduct controlled replicate studies under standardized conditions (temperature, humidity, solvent grade). Compare results with literature using meta-analysis frameworks to identify outliers. Validate methods via interlaboratory collaborations and report detailed experimental parameters (e.g., purity thresholds, instrument calibration logs) to isolate variability sources .

Q. What mechanistic insights are required to explain this compound’s reactivity in catalytic cyclization reactions?

Use isotopic labeling (e.g., deuterium or 13C) to trace reaction pathways. Perform computational modeling (DFT or MD simulations) to identify transition states and steric effects. Couple this with in situ spectroscopic techniques (e.g., Raman) to monitor intermediate formation. Cross-validate findings with kinetic isotope effect (KIE) studies .

Q. How can researchers design experiments to investigate the environmental fate of this compound?

Implement OECD 301/302 biodegradability tests under aerobic/anaerobic conditions. Use high-resolution mass spectrometry (HRMS) to detect degradation products. For ecotoxicology, apply Daphnia magna or algal growth inhibition assays, ensuring compliance with REACH guidelines. Document all environmental exposure controls (Section 7.2 of safety data sheets) .

Methodological Guidance

Q. How should researchers document anomalies in experimental reproducibility?

Maintain detailed lab notebooks with raw data, instrument settings, and environmental conditions. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Publish negative results in supplementary materials to enhance transparency. Reference Section 11.1 of safety data sheets for toxicity-related inconsistencies .

Data Presentation and Ethics

Q. What are the best practices for presenting spectroscopic data of this compound in publications?

Include full spectral traces (not just peaks) with baseline corrections noted. Annotate coupling constants and integration values in NMR spectra. For GC-MS, report retention times and ionization modes. Adhere to IUPAC nomenclature and provide accession codes for public repositories (e.g., NIST Chemistry WebBook) .

Q. How to address ethical considerations in collaborative studies involving this compound?

Disclose funding sources and intellectual property agreements upfront. Use anonymized data-sharing platforms for raw datasets. For human subject involvement (if applicable), obtain IRB approval and informed consent, as outlined in biomedical research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.